1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride
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Overview
Description
1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride is a heterocyclic compound with the molecular formula C7H9ClN2O. This compound is characterized by the presence of a pyridinium ring substituted with an amino-oxoethyl group and a methyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out in an organic solvent such as acetone or acetonitrile under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
- 4-Methylpyridine
- 2-Amino-2-oxoethyl derivatives
Uniqueness
1-(2-Amino-2-oxoethyl)-4-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in certain chemical reactions and has a broader range of applications in scientific research and industry .
Properties
CAS No. |
78572-45-9 |
---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-7-2-4-10(5-3-7)6-8(9)11;/h2-5H,6H2,1H3,(H-,9,11);1H |
InChI Key |
VVDHUUAEMNVRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)N.[Cl-] |
Origin of Product |
United States |
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